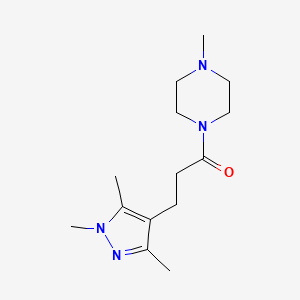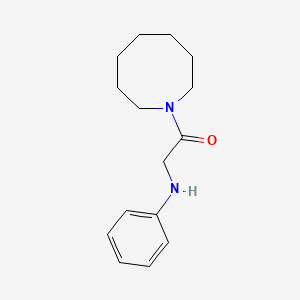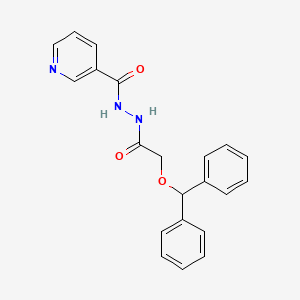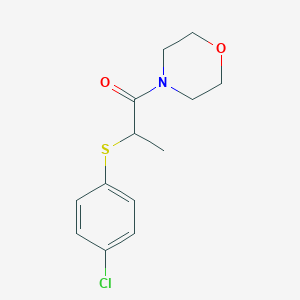
2-(4-Chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s by Pfizer as a potential therapeutic agent, but it was later found to have a high affinity for the cannabinoid receptors and was subsequently classified as a designer drug.
Mechanism of Action
CP-47,497 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to the release of various neurotransmitters such as dopamine, serotonin, and glutamate. This results in various physiological effects, including analgesia, sedation, and euphoria.
Biochemical and physiological effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic properties, reducing pain sensitivity in animal models. It has also been shown to have sedative effects, reducing locomotor activity in rats. Additionally, CP-47,497 has been found to have anxiolytic effects, reducing anxiety-like behaviors in animal models.
Advantages and Limitations for Lab Experiments
The use of CP-47,497 in laboratory experiments has several advantages. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. Additionally, its effects are relatively long-lasting, making it easier to study the effects of cannabinoids over time.
However, there are also limitations to the use of CP-47,497 in laboratory experiments. Its effects can be quite potent, leading to potential toxicity and adverse effects in animal models. Additionally, its use in human studies is limited due to its classification as a designer drug.
Future Directions
There are several future directions for research involving CP-47,497. One area of interest is the development of new synthetic cannabinoids based on its structure. These compounds could be used to study the endocannabinoid system and potentially develop new therapeutic agents. Additionally, further research is needed to better understand the potential toxic effects of CP-47,497 and other synthetic cannabinoids. Finally, research is needed to better understand the potential interactions between cannabinoids and other neurotransmitter systems, such as the opioid and serotonin systems.
Synthesis Methods
The synthesis of CP-47,497 involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-morpholinylpropan-1-one in the presence of a base such as triethylamine or pyridine. The reaction yields CP-47,497 as a white solid with a melting point of 89-90°C.
Scientific Research Applications
CP-47,497 has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been used to investigate the effects of cannabinoids on various physiological processes, including pain, appetite, and mood. CP-47,497 has also been used to study the mechanisms of action of cannabinoids and their interactions with other neurotransmitter systems.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-10(13(16)15-6-8-17-9-7-15)18-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZRYXAOGNDRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[2-(trifluoromethoxy)phenyl]sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7506630.png)
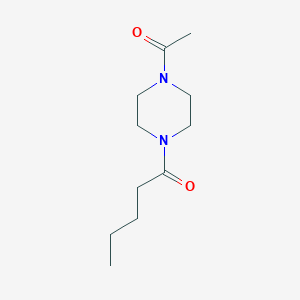
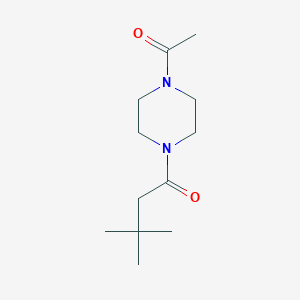
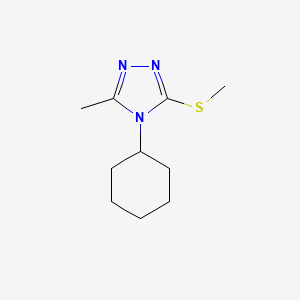
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506654.png)
![5-{[(2-bromophenyl)methyl]sulfanyl}-1-methyl-1H-1,2,3,4-tetrazole](/img/structure/B7506659.png)

![N,N-dimethyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7506669.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7506684.png)
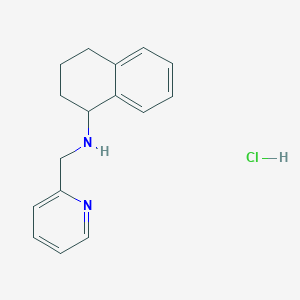
![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)
